An In-depth Technical Guide to DAF-2DA: A Fluorescent Probe for Nitric Oxide Detection
An In-depth Technical Guide to DAF-2DA: A Fluorescent Probe for Nitric Oxide Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminofluorescein-2 diacetate (DAF-2DA) is a widely utilized cell-permeable fluorescent probe for the real-time detection of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. This guide provides a comprehensive overview of DAF-2DA, its mechanism of action, key technical data, detailed experimental protocols, and important considerations for its effective use in research and drug development.
Core Principles and Mechanism of Action
DAF-2DA is the diacetate form of 4,5-diaminofluorescein (DAF-2). The acetyl groups render the molecule lipophilic, allowing it to readily cross cell membranes. Once inside the cell, intracellular esterases cleave the acetate groups, liberating the cell-impermeable and essentially non-fluorescent DAF-2.
The detection of nitric oxide by DAF-2 is a two-step process. First, nitric oxide autoxidizes in the presence of oxygen to form dinitrogen trioxide (N₂O₃). Subsequently, N₂O₃ reacts with the vicinal diamino groups of DAF-2 to form a stable and highly fluorescent triazole derivative, DAF-2T. The resulting fluorescence intensity is directly proportional to the concentration of nitric oxide, enabling its quantification and visualization in living cells and tissues.
Physicochemical and Spectroscopic Properties
A thorough understanding of the properties of DAF-2DA and its fluorescent product, DAF-2T, is crucial for accurate experimental design and data interpretation.
| Property | DAF-2DA | DAF-2T |
| Molecular Formula | C₂₄H₁₈N₂O₇ | C₂₀H₁₁N₃O₅ |
| Molecular Weight | 446.41 g/mol [1] | 373.32 g/mol |
| Appearance | Pale yellow solid | - |
| Solubility | Soluble in DMSO | Soluble in DMSO |
| Excitation Wavelength (λex) | - | ~495 nm[2] |
| Emission Wavelength (λem) | - | ~515 nm[2] |
| Purity | >98% (HPLC)[1] | >95% |
| Storage Conditions | -20°C, protect from light[1] | -20°C, protect from light |
| Detection Limit for NO | - | ~5 nM |
Signaling Pathway and Detection Mechanism
The following diagram illustrates the intracellular conversion of DAF-2DA and its subsequent reaction with nitric oxide to produce a fluorescent signal.
Experimental Protocols
Accurate and reproducible results depend on meticulous adherence to optimized experimental protocols. Below are detailed methodologies for the use of DAF-2DA in cultured cells and tissue sections.
Protocol 1: Live-Cell Imaging of Nitric Oxide in Cultured Cells
This protocol is suitable for real-time monitoring of NO production in adherent or suspension cells.
Materials:
-
DAF-2DA stock solution (5 mM in anhydrous DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer
-
Cell culture medium
-
NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or NO synthase inhibitor (e.g., L-NAME) for controls
-
Fluorescence microscope with appropriate filters (Excitation: ~495 nm, Emission: ~515 nm)
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture until the desired confluency is reached. For suspension cells, prepare a cell suspension at an appropriate density.
-
DAF-2DA Loading:
-
Prepare a fresh working solution of DAF-2DA by diluting the 5 mM stock solution in pre-warmed HBSS or serum-free medium to a final concentration of 5-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the DAF-2DA working solution to the cells and incubate for 20-30 minutes at 37°C in the dark.
-
-
Washing:
-
Aspirate the DAF-2DA loading solution and wash the cells twice with pre-warmed HBSS to remove excess probe.
-
Add fresh pre-warmed culture medium or HBSS to the cells.
-
-
Imaging:
-
Immediately begin imaging the cells using a fluorescence microscope.
-
Acquire a baseline fluorescence image before stimulating the cells.
-
To induce NO production, add your compound of interest or a known NO donor.
-
To confirm the specificity of the signal, pre-incubate cells with an NOS inhibitor before DAF-2DA loading and stimulation.
-
Capture images at regular intervals to monitor the change in fluorescence intensity over time.
-
Protocol 2: Nitric Oxide Detection in Tissue Sections
This protocol allows for the localization of NO production within tissue samples.
Materials:
-
Freshly isolated tissue
-
DAF-2DA stock solution (5 mM in anhydrous DMSO)
-
Krebs-Ringer buffer or other suitable physiological buffer
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Cryostat and embedding medium (e.g., OCT)
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Immediately place the freshly excised tissue in ice-cold Krebs-Ringer buffer.
-
Prepare thin tissue slices (100-300 µm) using a vibratome or tissue chopper.
-
-
DAF-2DA Loading:
-
Prepare a DAF-2DA working solution (5-10 µM) in Krebs-Ringer buffer.
-
Incubate the tissue slices in the DAF-2DA working solution for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Wash the tissue slices three times with Krebs-Ringer buffer to remove excess probe.
-
-
Stimulation (Optional):
-
If desired, stimulate the tissue slices with an agonist to induce NO production.
-
-
Fixation:
-
Fix the tissue slices in 4% paraformaldehyde for 1-2 hours at 4°C.
-
-
Cryoprotection and Sectioning:
-
Cryoprotect the fixed tissue in a sucrose gradient (e.g., 15% then 30% sucrose in PBS).
-
Embed the tissue in OCT and freeze.
-
Cut thin sections (10-20 µm) using a cryostat and mount on glass slides.
-
-
Imaging:
-
Image the tissue sections using a fluorescence microscope.
-
Experimental Workflow
The following diagram outlines a typical workflow for a cell-based DAF-2DA experiment.
Important Considerations and Limitations
While DAF-2DA is a powerful tool, researchers must be aware of its limitations to ensure accurate data interpretation.
-
Specificity: Although widely used for NO detection, DAF-2 can also react with other reactive nitrogen species, such as peroxynitrite (ONOO⁻).[3] This can be a confounding factor in biological systems with high levels of oxidative stress.
-
Interference: The fluorescence of DAF-2T can be quenched by certain molecules. For example, some polyphenols have been shown to inhibit DAF-2T formation. Additionally, ascorbic acid and dehydroascorbic acid can react with DAF-2 to form fluorescent products, potentially leading to false-positive signals.[1]
-
pH Sensitivity: The fluorescence of DAF-2T is pH-dependent. It is important to maintain a stable physiological pH during experiments to avoid artifacts.
-
Photosensitivity: DAF-2T is susceptible to photobleaching. It is crucial to minimize light exposure during experiments and use appropriate imaging settings.
-
Autofluorescence: Cellular autofluorescence can interfere with the DAF-2T signal. It is essential to include appropriate controls, such as unstained cells, to account for background fluorescence.
Conclusion
DAF-2DA remains a valuable and widely used tool for the detection and quantification of nitric oxide in a variety of biological systems. By understanding its mechanism of action, adhering to optimized protocols, and being mindful of its limitations, researchers can effectively leverage this probe to gain critical insights into the complex roles of nitric oxide in health and disease. This in-depth guide provides the necessary technical information for the successful application of DAF-2DA in a research or drug development setting.
References
- 1. Interfering with nitric oxide measurements. 4,5-diaminofluorescein reacts with dehydroascorbic acid and ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DAF-2T, Fluorescent reference material for DAF-2 (CAS 208850-35-5) | Abcam [abcam.com]
- 3. Oxidative stress in glial cultures: detection by DAF-2 fluorescence used as a tool to measure peroxynitrite rather than nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
